Fosfocreatina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fosfocreatinina, también conocida como fosfocreatina, es una forma fosforilada de creatinina. Es un compuesto natural que se encuentra principalmente en los músculos esqueléticos de los vertebrados. La fosfocreatinina juega un papel crucial en la regeneración rápida del trifosfato de adenosina (ATP) a partir del difosfato de adenosina (ADP), lo cual es esencial para las contracciones musculares y otros procesos celulares de alta energía .

Aplicaciones Científicas De Investigación

La fosfocreatinina tiene varias aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como compuesto modelo para estudiar la fosforilación y los procesos de transferencia de energía.

Biología: Se investiga su papel en la energética muscular y la homeostasis energética celular.

Medicina: Se ha explorado su potencial aplicación terapéutica en afecciones como la insuficiencia cardíaca, la isquemia miocárdica aguda y la isquemia cerebral. .

Industria: Se utiliza en la producción de suplementos destinados a mejorar el rendimiento muscular y la recuperación.

Mecanismo De Acción

La fosfocreatinina ejerce sus efectos principalmente a través de su capacidad para regenerar ATP a partir de ADP. Este proceso es catalizado por la enzima creatina quinasa. La fosfocreatinina dona su grupo fosfato al ADP, formando ATP y creatinina. Esta rápida regeneración del ATP es crucial para mantener la homeostasis energética en los tejidos con altas demandas energéticas, como los músculos y el cerebro .

Direcciones Futuras

While there is a vast knowledge about Fosfocreatinine, future research should investigate the effects of Fosfocreatinine in older clinical populations with possible musculoskeletal disorders and creatine synthesis/transporter deficiencies . This could provide new insights into the potential therapeutic benefits of Fosfocreatinine.

Análisis Bioquímico

Biochemical Properties

Fosfocreatinine is primarily involved in the maintenance and recycling of ATP for muscular activity, such as contractions. It interacts with the enzyme creatine kinase, which catalyzes the transfer of a phosphate group from fosfocreatinine to adenosine diphosphate (ADP), forming ATP . This interaction is essential for providing a rapid source of energy in tissues with high, fluctuating energy demands, such as muscles and the brain .

Cellular Effects

Fosfocreatinine has significant effects on various cell types and cellular processes. In muscle cells, it acts as an energy buffer, ensuring a steady supply of ATP during periods of high energy demand . It also influences cell signaling pathways, gene expression, and cellular metabolism by maintaining ATP levels, which are critical for numerous cellular functions .

Molecular Mechanism

At the molecular level, fosfocreatinine exerts its effects by donating its phosphate group to ADP, thereby regenerating ATP . This process is facilitated by the enzyme creatine kinase, which is highly active in tissues with high energy demands. Fosfocreatinine also interacts with other biomolecules involved in energy metabolism, ensuring efficient energy transfer and utilization within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fosfocreatinine can change over time. It is relatively stable under physiological conditions but can degrade into creatinine, which is then excreted in the urine . Long-term studies have shown that fosfocreatinine can maintain cellular function by ensuring a continuous supply of ATP, although its stability and degradation rates can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of fosfocreatinine vary with different dosages in animal models. At optimal doses, it enhances muscle performance and energy metabolism. At high doses, it can lead to toxic effects, including renal dysfunction due to the accumulation of creatinine . Threshold effects have been observed, where low doses improve cellular function, while excessively high doses can be detrimental .

Metabolic Pathways

Fosfocreatinine is involved in the creatine phosphate pathway, where it donates a phosphate group to ADP to form ATP . This pathway is crucial for maintaining energy homeostasis in cells with high energy demands. The enzyme creatine kinase plays a central role in this pathway, facilitating the transfer of phosphate groups and ensuring efficient energy production .

Transport and Distribution

Fosfocreatinine is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in tissues with high energy demands, such as skeletal muscle, myocardium, and the brain. The distribution of fosfocreatinine is regulated by its interaction with creatine kinase and other transport proteins that facilitate its uptake and utilization .

Subcellular Localization

Fosfocreatinine is predominantly localized in the cytoplasm of cells, where it interacts with creatine kinase to regenerate ATP . It may also be found in other subcellular compartments, such as mitochondria, where it contributes to energy production and storage . The subcellular localization of fosfocreatinine is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La fosfocreatinina se puede sintetizar mediante la fosforilación de la creatinina. Un método implica el uso de oxicloruro de fósforo en un medio fuertemente básico para fosforilar la creatinina . Otro método utiliza creatina como material de partida, que se somete a deshidratación intramolecular y ciclización para formar creatinina, seguida de fosforilación .

Métodos de Producción Industrial

La producción industrial de fosfocreatinina suele implicar el uso de creatina como material de partida. El proceso incluye la reacción de creatina con ácidos grasos saturados rudimentarios que contienen 2-5 átomos de carbono. Este método es respetuoso con el medio ambiente y no produce productos de acoplamiento ni residuos significativos .

Análisis De Reacciones Químicas

Tipos de Reacciones

La fosfocreatinina se somete a diversas reacciones químicas, entre ellas:

Oxidación: La fosfocreatinina se puede oxidar para formar creatinina.

Fosforilación: Puede donar su grupo fosfato a ADP para regenerar ATP.

Hidrólisis: La fosfocreatinina se puede hidrolizar a creatinina y fosfato inorgánico.

Reactivos y Condiciones Comunes

Oxidación: Requiere agentes oxidantes como el peróxido de hidrógeno.

Fosforilación: Catalizada por la enzima creatina quinasa.

Hidrólisis: Ocurre en condiciones fisiológicas en presencia de agua.

Principales Productos Formados

Oxidación: Creatinina.

Fosforilación: ATP y creatinina.

Hidrólisis: Creatinina y fosfato inorgánico.

Comparación Con Compuestos Similares

Compuestos Similares

Creatina: Precursor de la fosfocreatinina, involucrado en la misma vía de regeneración de energía.

Fosfocreatina: Otra forma fosforilada de la creatina, similar en función a la fosfocreatinina.

Trifosfato de Adenosina (ATP): El principal transportador de energía en las células, regenerado por la fosfocreatinina

Singularidad

La fosfocreatinina es única en su capacidad para regenerar rápidamente el ATP, lo que la convierte en un componente fundamental del sistema tampón energético celular. Su papel en el mantenimiento de la homeostasis energética y sus posibles aplicaciones terapéuticas en diversas afecciones patológicas resaltan su importancia tanto en la investigación biológica como médica .

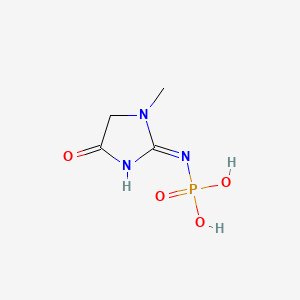

Propiedades

| { "Design of the Synthesis Pathway": "Fosfocreatinine can be synthesized by the reaction of creatinine with phosphorus oxychloride in the presence of a base.", "Starting Materials": [ "Creatinine", "Phosphorus oxychloride", "Base (such as triethylamine or pyridine)" ], "Reaction": [ "Add creatinine to a solution of phosphorus oxychloride in anhydrous dichloromethane", "Add a base to the reaction mixture to neutralize the hydrogen chloride produced during the reaction", "Heat the reaction mixture at reflux for several hours", "Cool the reaction mixture and add water to hydrolyze the excess phosphorus oxychloride", "Extract the product with dichloromethane", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain fosfocreatinine as a white solid" ] } | |

Número CAS |

5786-71-0 |

Fórmula molecular |

C4H8N3O4P |

Peso molecular |

193.10 g/mol |

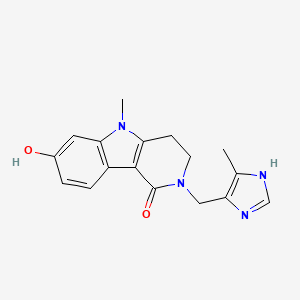

Nombre IUPAC |

[(1-methyl-4-oxoimidazolidin-2-ylidene)amino]phosphonic acid |

InChI |

InChI=1S/C4H8N3O4P/c1-7-2-3(8)5-4(7)6-12(9,10)11/h2H2,1H3,(H3,5,6,8,9,10,11) |

Clave InChI |

HIPLEPXPNLWKCQ-UHFFFAOYSA-N |

SMILES isomérico |

CN\1CC(=O)N/C1=N\P(=O)(O)O |

SMILES |

CN1CC(=O)NC1=NP(=O)(O)O |

SMILES canónico |

CN1CC(=O)NC1=NP(=O)(O)O |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

19604-05-8 (di-hydrochloride salt) |

Sinónimos |

Phosphatecreatinine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)